molecular formula C10H10ClFN2 B1371174 2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole CAS No. 1154626-76-2

2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole

Cat. No.: B1371174
CAS No.: 1154626-76-2
M. Wt: 212.65 g/mol
InChI Key: WAPTVXCJFIFRPY-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzodiazole ring substituted with chloromethyl, ethyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzodiazole core . . The ethyl and fluoro substituents are introduced through alkylation and fluorination reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can form an amine derivative, while oxidation can yield an oxidized benzodiazole derivative.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The fluoro group can enhance the compound’s binding affinity to its targets, while the benzodiazole core can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluoro group can enhance its stability and binding affinity, while the ethyl group can influence its solubility and reactivity.

Properties

IUPAC Name

2-(chloromethyl)-1-ethyl-5-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c1-2-14-9-4-3-7(12)5-8(9)13-10(14)6-11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPTVXCJFIFRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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